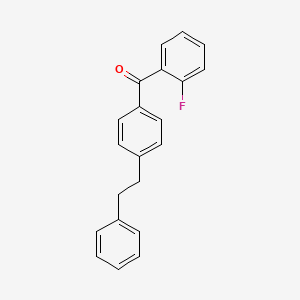

4-(2-Fluorobenzoyl)bibenzyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(2-phenylethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FO/c22-20-9-5-4-8-19(20)21(23)18-14-12-17(13-15-18)11-10-16-6-2-1-3-7-16/h1-9,12-15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYBOPRMYOGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426617 | |

| Record name | 4-(2-FLUOROBENZOYL)BIBENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374105-85-8 | |

| Record name | 4-(2-FLUOROBENZOYL)BIBENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Bibenzyl Derivatives in Chemical Biology and Medicinal Chemistry

The bibenzyl skeleton, characterized by two benzyl (B1604629) rings linked by an ethane (B1197151) bridge, is a core structure in a class of natural products known as dihydrostilbenoids. wikipedia.org These compounds are found in a variety of plant species, including orchids of the Dendrobium genus, and have been the subject of extensive research due to their diverse and potent biological activities. researchgate.net

Studies have revealed that bibenzyl derivatives possess a wide spectrum of pharmacological effects. These include:

Antitumor Activity: Many bibenzyl compounds have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netscispace.com Their mechanisms often involve inducing apoptosis and protecting cells from oxidative stress. researchgate.net

Neuroprotective Effects: Certain bibenzyls have shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. caltech.edu

Anti-inflammatory and Antioxidant Properties: The phenolic nature of many natural bibenzyls contributes to their strong antioxidant and anti-inflammatory activities. researchgate.netcaltech.edu

Other Biological Activities: Researchers have also identified bibenzyl derivatives with anti-diabetes, antibacterial, antiviral, and immunomodulatory properties. caltech.edunih.gov

The simple, yet versatile, structure of the bibenzyl core allows for a wide range of substituents, making it an attractive scaffold for synthetic chemists to design and create new derivatives with tailored therapeutic properties. caltech.eduacs.org The development of novel bibenzyls continues to be a promising area in the search for new drugs.

Role of Fluorine Substitution in Modulating Molecular Properties and Interactions

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in medicinal chemistry, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom. evitachem.combldpharm.com The unique properties of fluorine, being the most electronegative element and having a small van der Waals radius similar to hydrogen, allow it to exert profound effects on a molecule's physicochemical and biological characteristics without adding significant steric bulk. evitachem.combldpharm.com

Key effects of fluorine substitution include:

Modulation of Lipophilicity: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and penetrate into tissues like the central nervous system. rsc.org This property can be fine-tuned by the degree and position of fluorination.

Altered Acidity and Basicity (pKa): Due to its strong electron-withdrawing nature, fluorine can significantly alter the pKa of nearby functional groups. molbase.com This can influence a compound's solubility, pharmacokinetic profile, and binding affinity to its biological target. molbase.com

Influence on Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets. evitachem.com It can also modulate the electronic properties of aromatic rings, affecting interactions like π-stacking. evitachem.com These subtle changes can either enhance or decrease the binding affinity of a ligand to its receptor.

Conformational Control: The introduction of fluorine can alter the preferred conformation of a molecule through stereoelectronic effects, which can be crucial for optimal interaction with a biological target. molbase.com

The predictable yet powerful influence of fluorine makes it an indispensable tool for medicinal chemists in the process of lead optimization and drug design. evitachem.com

Overview of Research Trajectories for Novel Chemical Entities Like 4 2 Fluorobenzoyl Bibenzyl

Established Synthetic Pathways for Bibenzyl Scaffolds

The formation of the bibenzyl backbone, characterized by a C6-C2-C6 carbon framework, is a critical first stage. nih.gov Various synthetic strategies have been developed to achieve this, primarily revolving around carbon-carbon bond-forming reactions.

Carbon-Carbon Coupling Reactions in Bibenzyl Synthesis (e.g., Ullmann Coupling and its Variants)

The Ullmann reaction, a classic method for forming aryl-aryl bonds, utilizes copper catalysis to couple two aryl halides. wikipedia.org While traditionally requiring harsh conditions and stoichiometric copper, modern advancements have introduced milder variants using palladium and nickel catalysts, expanding the substrate scope. wikipedia.orgbeilstein-archives.org The reaction typically involves the coupling of an aryl halide with an excess of copper at elevated temperatures. organic-chemistry.org The mechanism is thought to involve the formation of an organocopper intermediate which then reacts with another aryl halide molecule. organic-chemistry.org

Recent developments have explored photocatalytic Ullmann coupling. For instance, a blended catalyst system of heterogeneous TiO2 and supported Pd has been shown to efficiently catalyze the Ullmann coupling of various aryl halides under mild conditions. researchgate.net The mechanism for this photocatalytic process is suggested to proceed via a radical addition-elimination pathway. researchgate.net

The Suzuki-Miyaura coupling reaction is another powerful tool for creating biaryl compounds and can be adapted for bibenzyl synthesis. ontosight.ai This method involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. ontosight.ai

| Reaction | Catalyst | Key Features | References |

|---|---|---|---|

| Ullmann Coupling (Classic) | Copper | Requires high temperatures and stoichiometric copper; often used for symmetric biaryls. | wikipedia.orgorganic-chemistry.org |

| Ullmann Coupling (Modern Variants) | Palladium, Nickel | Milder reaction conditions and broader substrate scope. | wikipedia.org |

| Photocatalytic Ullmann Coupling | TiO2/Pd | Mild conditions, proceeds via a radical mechanism. | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium | Cross-coupling of aryl halides with aryl boronic acids. | ontosight.ai |

Reductive and Addition Reactions for Bibenzyl Backbone Formation

Reductive homocoupling of benzyl (B1604629) halides presents a direct route to the bibenzyl skeleton. acs.orgchemrxiv.org This method has been achieved using various transition metals and has been a focus of extensive development. acs.orgchemrxiv.org One facile approach involves treating benzyl halides with metallic iron powder in the presence of a catalytic amount of a cuprous salt in an aqueous medium, yielding bibenzyls in good yields. researchgate.nettandfonline.comtandfonline.com The presence of the cuprous salt, such as CuCl, has been shown to significantly promote the coupling reaction compared to using iron powder alone. tandfonline.comtandfonline.com

More recently, a cooperative catalytic system using zirconocene (B1252598) and photoredox catalysis has been developed for the reductive homocoupling of benzyl chlorides under mild conditions. acs.orgchemrxiv.org This method is significant as it enables the chemoselective cleavage of the stable C-Cl bond. acs.orgchemrxiv.org

Another established method involves the reduction of stilbenes, which can be prepared through reactions like the Wittig, Horner-Wadsworth-Emmons, or Mizoroki-Heck reactions. acs.orgchemrxiv.org The subsequent hydrogenation of the stilbene (B7821643) double bond yields the bibenzyl structure. nih.gov

Strategies for Introducing Fluorobenzoyl Moieties

Once the bibenzyl scaffold is in place, the next critical step is the introduction of the 2-fluorobenzoyl group. This is typically achieved through acylation reactions.

Acylation Reactions with Fluorobenzoyl Chlorides and Related Reagents

The Friedel-Crafts acylation is a cornerstone reaction for attaching acyl groups to aromatic rings. libretexts.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of bibenzyl with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.orglibretexts.org The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich bibenzyl ring. libretexts.org

The choice of solvent and reaction conditions can influence the outcome of the Friedel-Crafts acylation. Solvent-free conditions have been explored for the acylation of fluorobenzene (B45895) with benzoyl chloride using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)3), resulting in high selectivity for the para-substituted product. sioc-journal.cn

| Reagent | Reaction Type | Catalyst/Conditions | References |

|---|---|---|---|

| 2-Fluorobenzoyl chloride | Friedel-Crafts Acylation | AlCl3 | libretexts.orglibretexts.org |

| Benzoyl chloride (on fluorobenzene) | Solvent-Free Friedel-Crafts Acylation | TfOH and Re(OTf)3 | sioc-journal.cn |

| 4-Fluorobenzoyl chloride | Acylation | Used in the synthesis of various fluorobenzoyl derivatives. | mdpi.com |

| 2-Fluorobenzoyl isothiocyanate | Thiourea (B124793) derivative synthesis | Prepared from 2-fluorobenzoyl chloride and ammonium (B1175870) thiocyanate. | ticaret.edu.trdergipark.org.tr |

Fluorine-Specific Synthetic Approaches for Aromatic Functionalization

While direct acylation is a primary strategy, other methods focus on the unique chemistry of fluorine. Fluorine-containing compounds are significant in drug development due to fluorine's high electronegativity. ticaret.edu.trdergipark.org.tr The synthesis of various fluorobenzoyl derivatives often starts with a corresponding fluorobenzoyl chloride. For instance, 2-fluorobenzoyl thiourea derivatives are synthesized from 2-fluorobenzoyl isothiocyanate, which is itself prepared from 2-fluorobenzoyl chloride and ammonium thiocyanate. ticaret.edu.trdergipark.org.tr

Optimization of Synthetic Routes for Scalability and Efficiency

For the large-scale production of this compound, optimization of the synthetic route is crucial to ensure efficiency, cost-effectiveness, and sustainability. ontosight.ai This involves several considerations:

Reaction Conditions: Optimizing parameters such as temperature, solvent, and catalyst loading can significantly improve reaction efficiency and yield. ontosight.ai

Flow Chemistry: Continuous flow chemistry offers advantages over traditional batch processes, including better control over reaction parameters, enhanced safety, and easier scalability. researchgate.net The use of flow photochemistry, for instance, has been explored for library synthesis and process optimization. acs.org

Catalyst Recovery and Reuse: The development of catalysts that can be easily recovered and reused is a key aspect of green chemistry and can significantly reduce the cost of large-scale synthesis. researchgate.net For example, iron zirconium phosphate (B84403) has been investigated as a reusable catalyst for Friedel-Crafts acylation. researchgate.net

Alternative Routes: Exploring different synthetic pathways may lead to improved yields or a reduction in the number of steps required, ultimately making the process more efficient. ontosight.ai

The development of robust and scalable synthetic methods is an ongoing area of research, driven by the need for efficient access to complex molecules for various applications.

Computer-Assisted Synthetic Route Optimization (e.g., Retrosynthesis Software, Artificial Intelligence, Machine Learning Applications)

The design of efficient and novel synthetic pathways for complex molecules like this compound is increasingly supported by sophisticated computational tools. Computer-Aided Synthesis Planning (CASP) has evolved from early rule-based systems to modern applications driven by artificial intelligence (AI) and machine learning (ML), fundamentally changing how chemists approach synthetic challenges. nih.govmdpi.com

Retrosynthesis Software: Platforms such as SYNTHIA® and CAS SciFinder® utilize extensive reaction databases to propose viable retrosynthetic routes. synthiaonline.comcas.org For a target like this compound, the software would systematically deconstruct the molecule into simpler precursors. A primary disconnection would likely occur at the ketone's carbonyl-aryl bond, suggesting a Friedel-Crafts acylation between a 2-fluorobenzoyl derivative (e.g., 2-fluorobenzoyl chloride) and bibenzyl. Another key disconnection would be the ethylene (B1197577) bridge of the bibenzyl core, leading back to simpler benzyl-type precursors. The software evaluates pathways based on the availability and cost of starting materials, reaction yields, and the number of synthetic steps. sigmaaldrich.comsynthiaonline.com

Below is a hypothetical retrosynthetic analysis for this compound as might be proposed by CASP software.

| Target Molecule | Key Disconnections | Potential Precursors | Proposed Reaction Type |

| This compound | C-C bond (Acyl-Aryl) | Bibenzyl + 2-Fluorobenzoyl chloride (or 2-Fluorobenzoic acid) | Friedel-Crafts Acylation |

| This compound | C-C bond (Bibenzyl bridge) | (4-Bromophenyl)(2-fluorophenyl)methanone + Benzylboronic acid | Suzuki Coupling |

| Bibenzyl | C-C bond (Ethylene bridge) | Benzyl bromide | Wurtz Coupling |

| (4-Bromophenyl)(2-fluorophenyl)methanone | C-C bond (Acyl-Aryl) | Bromobenzene + 2-Fluorobenzoyl chloride | Friedel-Crafts Acylation |

Principles of Green Chemistry in Synthesis Design and Evaluation

The synthesis of this compound and its derivatives can be designed and evaluated through the lens of the 12 Principles of Green Chemistry to minimize environmental impact and enhance safety. yale.edusigmaaldrich.com These principles provide a framework for creating more sustainable chemical processes. semanticscholar.org

Prevention: It is preferable to prevent waste formation than to treat it afterward. acs.org This principle encourages the selection of synthetic routes with high yields and selectivity to minimize the generation of unwanted byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, in a Friedel-Crafts acylation, using a catalytic amount of a reusable acid instead of a stoichiometric amount of a Lewis acid like AlCl₃, which is converted to waste, would improve atom economy.

Less Hazardous Chemical Syntheses: Synthetic methods should, whenever practicable, use and generate substances with little or no toxicity. skpharmteco.com This involves replacing toxic solvents like chlorinated hydrocarbons (e.g., dichloromethane) with safer alternatives such as 2-methyltetrahydrofuran (B130290) or choosing less hazardous reagents. core.ac.uk

Design for Energy Efficiency: Energy requirements should be minimized. acs.org Performing reactions at ambient temperature and pressure is ideal. The use of mechanochemistry or microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. core.ac.ukathensjournals.gr

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, be recycled and reused. acs.org Developing a recyclable solid acid catalyst for the Friedel-Crafts acylation step would be a key green improvement.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. sigmaaldrich.com Developing selective catalysts that can target a specific position on the bibenzyl ring without the need for protecting other functional groups aligns with this principle. acs.org

The table below summarizes how these principles could be applied to a synthetic plan for this compound.

| Green Chemistry Principle | Conventional Approach (Example) | Greener Alternative |

| Prevention & Atom Economy | Stoichiometric Friedel-Crafts acylation using AlCl₃, generating significant aluminum hydroxide (B78521) waste. | Catalytic acylation using a recyclable solid acid catalyst, minimizing waste. |

| Less Hazardous Synthesis | Using chlorinated solvents like dichloromethane (B109758) for extraction and chromatography. | Employing greener solvents like ethyl acetate, ethanol, or supercritical CO₂. |

| Design for Energy Efficiency | Refluxing for several hours, requiring sustained energy input. | Utilizing microwave-assisted synthesis or mechanochemistry to shorten reaction times and lower energy use. athensjournals.gr |

| Catalysis | Use of stoichiometric, non-recyclable Lewis acids (e.g., AlCl₃). | Employing heterogeneous catalysts (e.g., zeolites, ion-exchange resins) that can be filtered off and reused. |

| Reduce Derivatives | Using blocking groups to direct acylation to the desired position on the bibenzyl core. | Developing a regioselective catalytic system that obviates the need for protection/deprotection steps. |

Mechanochemical Synthesis Approaches for Improved Reaction Conditions

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball-milling, offers a compelling green chemistry approach for synthesizing compounds like this compound. nih.govnih.gov This technique often proceeds in the absence of bulk solvents (solvent-free) or with minimal amounts of liquid (liquid-assisted grinding, LAG), significantly reducing waste. rsc.org

A key step in a potential synthesis of this compound is the Friedel-Crafts acylation of bibenzyl. Studies have demonstrated that this exact type of reaction can be performed efficiently under mechanochemical conditions. nih.govresearchgate.net In a typical setup, the aromatic hydrocarbon, the acylating agent, and a Lewis acid catalyst (e.g., AlCl₃) are milled together in a stainless steel jar with steel balls. nih.govnih.gov

Research has shown that mechanochemical Friedel-Crafts acylations can be optimized by varying parameters such as milling time, the ratio of reagents, and the catalyst. nih.gov These solvent-free methods can lead to high yields of ketone-functionalized aromatics, often with reduced reaction times compared to traditional solution-phase chemistry. nih.govbeilstein-journals.org The process avoids the risks and environmental impact associated with large volumes of hazardous solvents typically used in conventional Friedel-Crafts reactions. researchgate.net

The table below compares a conventional solution-based Friedel-Crafts acylation with a mechanochemical approach, based on published examples for similar aromatic ketones. nih.gov

| Parameter | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |

| Solvent | Dichloromethane, nitrobenzene, or other toxic solvents | Solvent-free or minimal liquid-assisted grinding (LAG) |

| Temperature | Often requires heating/reflux | Typically room temperature (localized heat from milling) |

| Reaction Time | Several hours to a full day | 1 to 2 hours nih.gov |

| Work-up | Aqueous quench, solvent extraction, washing | Simpler work-up, often direct filtration or extraction with less solvent |

| Environmental Impact | High solvent waste, energy intensive | Minimal solvent waste, lower energy consumption nih.gov |

Synthesis of Structural Analogues and Derivatives of this compound

Systematic Modification Strategies for Structure-Activity Relationship (SAR) Studies and Lead Generation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. ontosight.ai For a compound like this compound, systematic modifications would be employed to generate a library of analogues. The biological evaluation of these analogues helps identify key pharmacophores and guide the design of more potent and selective lead compounds. nih.govdoi.org

Strategies for modifying the this compound scaffold include:

Modification of the Fluorobenzoyl Ring:

Halogen Substitution: The fluorine atom could be moved to the meta or para positions to probe the impact of its location. It could also be replaced with other halogens (Cl, Br, I) to evaluate the effects of electronegativity and atomic size.

Introduction of Other Groups: Replacing the fluorine with electron-donating groups (e.g., -OCH₃, -CH₃) or other electron-withdrawing groups (e.g., -CF₃, -NO₂) would reveal the electronic requirements for activity.

Modification of the Bibenzyl Core:

Ring Substitution: Introducing substituents, particularly hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) groups, onto one or both phenyl rings of the bibenzyl moiety is a common strategy. nih.govdoi.org Studies on other bibenzyls have shown that the number and position of hydroxyl groups can be critical for activities like anti-MRSA or spasmolytic effects. doi.orgacs.org

Altering the Ethylene Bridge: The length of the bridge could be varied, or it could be functionalized to explore conformational effects on receptor binding.

The following table outlines a hypothetical SAR study for this compound.

| Analogue | Modification Strategy | Rationale for Synthesis |

| (4-Bibenzyl)(4-fluorophenyl)methanone | Isomeric variation | To determine if the ortho position of the fluorine is critical for activity. |

| (4-Bibenzyl)(2-chlorophenyl)methanone | Halogen substitution | To assess the effect of halogen size and electronegativity. |

| (4'-Hydroxy-4-bibenzyl)(2-fluorophenyl)methanone | Bibenzyl core functionalization | To probe for potential hydrogen bond interactions, as hydroxyl groups are often key for the activity of bibenzyls. nih.govacs.org |

| (2-Fluorophenyl)(3,4,5-trimethoxy-4-bibenzyl)methanone | Bibenzyl core functionalization | To investigate the influence of multiple electron-donating groups and increased lipophilicity. |

| 1-(2-Fluorobenzoyl)-2-phenylethane | Scaffold simplification | To determine if the entire bibenzyl structure is necessary or if a simpler benzoyl-phenylethane is sufficient (minimum essential structure). doi.org |

Introduction of Diverse Functional Groups and Heterocyclic Systems

Expanding the chemical diversity of the this compound scaffold involves introducing a wide range of functional groups and incorporating heterocyclic rings. These modifications can alter physicochemical properties like solubility, polarity, and hydrogen bonding capacity, potentially improving biological activity or pharmacokinetic profiles. idosi.org

Introduction of Functional Groups: Various synthetic methods can be used to create functionalized bibenzyl precursors. For example, copper-promoted dimerization of substituted benzyl thiocyanates provides an efficient route to bibenzyls bearing diverse electron-withdrawing or -donating groups. dntb.gov.uathieme-connect.com Silicon-mediated syntheses have also been reported for producing ring- and side-chain functionalized bibenzyl systems. acs.org Once the functionalized bibenzyl is obtained, it can be acylated to install the 2-fluorobenzoyl group.

Introduction of Heterocyclic Systems: Heterocycles are ubiquitous in pharmaceuticals and can serve as bioisosteres for phenyl rings or introduce new interaction points. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Attachment to the Ketone: The benzoyl or bibenzyl portion of the molecule can be replaced with or attached to a heterocyclic ring. For instance, a synthetic pathway for benzophenone (B1666685) derivatives involves the attachment of a thiazole (B1198619) group via cyclization of a thiosemicarbazone intermediate. mdpi.com A similar strategy could be applied to this compound.

Building Heterocycles onto the Scaffold: Sequential reactions using functionalized precursors, such as aminoalkynes, can be used to construct heterocyclic rings directly onto the core structure. mdpi.com For example, a bibenzyl analogue bearing an appropriately placed aniline (B41778) or alkyne group could undergo metal-catalyzed cyclization reactions with carbonyl compounds to form indole (B1671886) or quinoline-annulated systems. mdpi.com

Modular Synthesis: Macrocyclic bis(bibenzyl) derivatives have been synthesized by linking functionalized units, including those containing nitrogen-based heterocycles like imidazole (B134444) or triazole, through esterification or etherification reactions. researchgate.net

The table below provides examples of functional groups and heterocycles that could be introduced and the methods for doing so.

| Modification Type | Example Group/System | Potential Synthetic Method |

| Functional Group | Nitro (-NO₂) | Nitration of bibenzyl prior to acylation. |

| Functional Group | Amino (-NH₂) | Reduction of a nitro-substituted analogue. |

| Functional Group | Carboxylic Acid (-COOH) | Oxidation of a methyl-substituted analogue. |

| Heterocyclic System | Thiazole | Reaction of the ketone with thiosemicarbazide (B42300) followed by cyclization with an α-haloketone. mdpi.com |

| Heterocyclic System | Imidazole/Triazole | Esterification of a hydroxyl-functionalized analogue with a heterocycle-containing carboxylic acid. researchgate.net |

| Heterocyclic System | Indole/Quinoline | Metal-catalyzed cyclization of an amino-alkyne functionalized bibenzyl derivative. mdpi.com |

Mechanistic Investigations of Key Bond-Forming Reactions

The assembly of the this compound molecular framework involves the strategic formation of carbon-carbon and carbon-heteroatom bonds. The elucidation of these mechanisms provides insight into the reactivity and electronic properties of the involved substrates and reagents.

The central diaryl ketone moiety of this compound can be constructed through several powerful carbon-carbon bond-forming strategies. These reactions are fundamental in organic synthesis for creating the carbon skeleton of complex molecules. alevelchemistry.co.uk

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): A classic and direct method for forming the aryl-carbonyl-aryl linkage is the Friedel-Crafts acylation. In a plausible synthesis of this compound, bibenzyl (1,2-diphenylethane) could react with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism proceeds as follows:

Generation of the Acylium Ion: The Lewis acid activates the 2-fluorobenzoyl chloride, leading to the formation of a highly electrophilic acylium ion.

Electrophilic Attack: The π-electron system of one of the phenyl rings of bibenzyl acts as a nucleophile, attacking the acylium ion. Due to the activating nature of the ethyl bridge, the attack occurs preferentially at the para-position (position 4) to minimize steric hindrance, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, often [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.

Nucleophilic Addition Reactions: The carbonyl group in aldehydes and ketones is inherently polar, with the carbon atom being electrophilic. libretexts.orglibretexts.org Nucleophilic addition reactions are therefore central to their chemistry. libretexts.org While not a primary method for constructing the main backbone of this compound, these reactions are key to its transformations. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, pushing the pi electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in these additions due to less steric hindrance and electronic factors. alevelchemistry.co.uklibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. eie.gr The synthesis of diaryl ketones like this compound can be achieved via methods such as the Suzuki-Miyaura or Stille coupling. researcher.lifeikm.org.my

For a Suzuki-Miyaura reaction, a potential route could involve the coupling of a 4-bibenzylboronic acid derivative with 1-bromo-2-fluorobenzene (B92463) under palladium catalysis in the presence of carbon monoxide (carbonylative coupling) or coupling 4-formylbibenzyl with a 2-fluorophenylboronic acid. ccspublishing.org.cn The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a 2-fluorobenzoyl halide or a 4-bromobibenzyl derivative), inserting itself into the carbon-halogen bond to form a Pd(II) complex. ikm.org.my

Transmetalation: The organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center, displacing the halide. ikm.org.my

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. ikm.org.my

| Reaction Type | Key Reagents | General Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aryl Halide, Lewis Acid (e.g., AlCl₃) | Electrophilic Aromatic Substitution via Acylium Ion | Direct, often uses inexpensive reagents | Requires stoichiometric catalyst, limited functional group tolerance, potential for rearrangement |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid, Aryl Halide, Pd Catalyst, Base | Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) | High functional group tolerance, mild conditions, commercially available reagents | Requires pre-functionalized substrates, catalyst cost and sensitivity |

| Stille Coupling | Organostannane, Aryl Halide, Pd Catalyst | Catalytic Cycle (similar to Suzuki) | Very high functional group tolerance, mild conditions | Toxicity and removal of tin byproducts ikm.org.my |

| Heck-type Reaction | Aryl Halide, Aldehyde, Pd Catalyst, Base | Enamine formation, followed by Heck-type coupling and hydrolysis ccspublishing.org.cn | Direct acylation using aldehydes | Often requires specific co-catalysts or additives ccspublishing.org.cn |

The fluorine atom in this compound is a key structural feature. The formation of the carbon-fluorine (C-F) bond is a specialized area of organic synthesis. Typically, the fluorinated starting material, such as 2-fluorobenzoyl chloride or 2-fluorobenzoic acid, would be prepared beforehand.

The mechanisms for introducing fluorine onto an aromatic ring can include:

Nucleophilic Aromatic Substitution (SₙAr): This mechanism is viable if a suitable leaving group (like a nitro or another halide group) is present on the aromatic ring at a position activated by an electron-withdrawing group. A fluoride (B91410) source (e.g., KF) acts as the nucleophile.

Electrophilic Fluorination: Reagents such as N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor® can deliver an electrophilic "F⁺" equivalent to an electron-rich aromatic ring.

Sandmeyer-type Reactions (Balz-Schiemann Reaction): Aniline derivatives can be converted to diazonium salts, which are then thermally or photochemically decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to install the fluorine atom.

Transition-Metal-Catalyzed Fluorination: Modern methods often employ palladium or copper catalysts to mediate the fluorination of aryl halides or organometallics with various fluoride sources. beilstein-journals.org For instance, copper-catalyzed fluorination of benzoic acid derivatives has been reported. beilstein-journals.org

Role of Catalysis in Synthetic Transformations

Catalysis provides alternative reaction pathways with lower activation energies, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. consensus.app Both metal complexes and simple acids play pivotal roles in the synthesis and potential transformations of this compound.

Transition metals, particularly palladium and copper, are exceptionally versatile catalysts for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com

Palladium Catalysis: As mentioned, palladium is central to many cross-coupling reactions like Suzuki, Stille, and Heck, which are powerful tools for constructing diaryl ketones. researcher.lifeikm.org.myccspublishing.org.cn The choice of ligand coordinated to the palladium center is crucial, as it influences the catalyst's stability, reactivity, and selectivity. ikm.org.my For instance, bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the key steps of the catalytic cycle. mdpi.com Palladium catalysts can also enable C-H activation, allowing for the direct coupling of an aldehyde's C-H bond with an aryl halide, a modern approach to ketone synthesis. ccspublishing.org.cnresearchgate.net

Copper Catalysis: Copper catalysts are often cheaper and more abundant alternatives to palladium. ikm.org.my They are particularly effective in Sonogashira coupling (C-C bond formation) and Ullmann-type reactions (C-O, C-N, C-S bond formation). mdpi.com In the context of diaryl ketone synthesis, copper can act as a co-catalyst in Sonogashira reactions or as the primary catalyst in certain C-H functionalization or fluorination reactions. beilstein-journals.orgmdpi.com For example, copper(I) fluoride complexes have been developed for Sₙ2 fluorination reactions. beilstein-journals.org

| Reaction | Catalyst System | Bond Formed | Typical Substrates | Reference |

|---|---|---|---|---|

| Carbonylative Suzuki Coupling | Pd(0) complex, Base | Aryl-C(O) | Aryl boronic acid, Aryl halide, CO gas | researcher.life |

| Aldehyde-Aryl Halide Coupling | Pd(II) complex, Picolinamide ligand | Aryl-C(O) | Aryl aldehyde, Aryl halide | ccspublishing.org.cnresearchgate.net |

| Sonogashira Coupling | Pd(0) complex, Cu(I) co-catalyst | sp² C-sp C | Aryl halide, Terminal alkyne | mdpi.com |

| Aryl Fluorination | Cu(OTf)₂, KF | Aryl-F | Arylboronic acid | beilstein-journals.org |

Acid catalysis is fundamental to many organic transformations, primarily through the activation of electrophiles or protonation of functional groups.

Lewis and Brønsted Acids: A Brønsted acid is a proton donor, while a Lewis acid is an electron-pair acceptor. organic-chemistry.orgnih.gov In the context of this compound, the carbonyl oxygen has lone pairs of electrons and can be activated by coordination to either a Lewis acid (e.g., BF₃, TiCl₄) or a Brønsted acid (e.g., H₂SO₄, TfOH). This activation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by weak nucleophiles. Chiral Brønsted acids have become powerful tools in asymmetric organocatalysis, capable of activating imines and even some carbonyl compounds to achieve high enantioselectivity. nih.govnih.gov

Nazarov Cyclization: The Nazarov cyclization is a prime example of an acid-catalyzed pericyclic reaction. wikipedia.org It involves the 4π-conrotatory electrocyclization of a divinyl ketone to form a cyclopentenone. organic-chemistry.orgwikipedia.org While this compound itself is not a substrate for this reaction, a hypothetical unsaturated derivative, such as 4-(2-fluorobenzoyl)-1,5-diphenylpenta-1,4-dien-3-one, could undergo this transformation.

The accepted mechanism, catalyzed by a Lewis or Brønsted acid, is as follows: wikipedia.orgillinois.edu

Activation: The acid coordinates to the carbonyl oxygen, generating a stabilized pentadienyl cation.

Electrocyclization: The pentadienyl cation undergoes a 4π-electrocyclic ring closure. According to Woodward-Hoffmann rules, this process must be conrotatory. The stereochemistry of this step can sometimes be controlled by chiral Lewis acids. organic-chemistry.org

Cation Rearrangement/Elimination: The resulting oxyallyl cation intermediate eliminates a proton from a β-carbon. The regioselectivity of this elimination step often favors the formation of the most substituted, thermodynamically stable double bond. organic-chemistry.org

Tautomerization: The resulting enol tautomerizes to the final cyclopentenone product. illinois.edu

Mechanistic studies, sometimes involving cooperative Lewis and Brønsted acid catalysis, have been performed to understand and control the stereoselectivity of the Nazarov cyclization. dicp.ac.cnnih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. consensus.apppitt.edu Methods like Density Functional Theory (DFT) provide deep insights into the energetics and geometries of reactants, transition states, and intermediates, which are often difficult or impossible to observe experimentally. researchgate.netacs.org

For the synthesis of diaryl ketones, DFT calculations can:

Validate Mechanistic Proposals: By calculating the energy profile of a proposed reaction pathway, computational models can support or refute a hypothesized mechanism. For instance, DFT calculations have been used to support C-H bond activation pathways in palladium-catalyzed ketone syntheses. researchgate.net

Explain Reactivity and Selectivity: Computational studies can rationalize why a particular regioselectivity or stereoselectivity is observed. This can involve analyzing steric and electronic interactions in the transition state. researcher.life

Analyze the Role of the Catalyst: The interaction between a substrate and a catalyst can be modeled to understand how the catalyst lowers the activation barrier. Frontier Molecular Orbital (FMO) analysis and other techniques can be used to explore the role of catalysts in reactions like the synthesis of α,α′-diarylated ketones. acs.org

Predict New Reactions: By understanding the underlying principles of a reaction, computational tools can help in the design of new catalysts or substrates to achieve novel transformations.

The Unified Reaction Valley Approach (URVA) is a powerful method that analyzes the entire reaction path, partitioning it into distinct phases (e.g., reactant preparation, bond breaking/forming, product separation) to provide a detailed, step-by-step description of the chemical process. nih.govsmu.edu Such detailed analyses can uncover "hidden" intermediates and transition states that are not stationary points on the potential energy surface but are crucial to the reaction's dynamics. nih.gov

Transition State Analysis and Reaction Coordinate Studies

The Friedel-Crafts acylation mechanism generally proceeds through three key stages: (i) formation of a highly electrophilic acylium ion from the reaction of the acyl chloride with the Lewis acid catalyst; (ii) attack of the π-electron system of the aromatic ring (bibenzyl) on the acylium ion to form a resonance-stabilized carbocation known as a Wheland intermediate or σ-complex; and (iii) deprotonation of the Wheland intermediate to restore aromaticity and yield the final ketone product. acs.orgresearchgate.netuniovi.es The formation of the Wheland intermediate is typically the rate-determining step of the electrophilic substitution phase. acs.orgresearchgate.net

Transition State Analysis:

Transition state theory is fundamental to understanding reaction rates. The transition state (TS) represents a specific configuration along the reaction coordinate with the highest potential energy. For the Friedel-Crafts acylation of bibenzyl, the most critical transition state (TS1) is that leading to the formation of the Wheland intermediate.

Computational studies, typically employing Density Functional Theory (DFT), can model the geometry of this transient species. researchgate.netacs.org In the case of this compound synthesis, TS1 would feature the incipient C-C bond between the carbonyl carbon of the 2-fluorobenzoyl group and the C4 carbon of one of the bibenzyl rings. The geometry of this transition state is characterized by a partially formed C-C bond and a significant distortion of the bibenzyl aromatic ring, which loses its planarity as the attacked carbon transitions from sp² to sp³ hybridization. researchgate.net The acylium ion typically approaches the aromatic ring at an angle of approximately 109.5° relative to the ring plane. researchgate.net

While no specific DFT calculations for this compound are publicly available, data from analogous Friedel-Crafts acylation studies provide insight into the expected geometric parameters of the primary transition state (TS1). researchgate.netacs.org

Interactive Table 1: Hypothetical Geometric Parameters of the Rate-Determining Transition State (TS1) for the Acylation of Bibenzyl, Based on Analogous DFT Studies.

| Parameter | Description | Hypothetical Value (Å / Degrees) |

| r(C_acyl-C_bibenzyl) | Length of the forming Carbon-Carbon bond | ~2.0 - 2.2 Å |

| r(C_acyl-O) | Length of the carbonyl bond in the acylium moiety | ~1.18 - 1.20 Å |

| ∠(O-C_acyl-C_bibenzyl) | Angle of approach of the acylium ion | ~110° - 115° |

| Dihedral Angle | Torsion angle indicating loss of planarity in the attacked bibenzyl ring | Varies significantly from 0°/180° |

Note: These values are illustrative and based on DFT calculations for similar aromatic acylation reactions.

Reaction Coordinate Studies:

The reaction coordinate is the path of minimum energy connecting reactants to products through a transition state. Intrinsic Reaction Coordinate (IRC) calculations are a standard computational method used to verify that a calculated transition state structure indeed connects the intended reactants and products (or intermediates). nih.govacs.org

For the synthesis of this compound, an IRC calculation starting from the optimized geometry of TS1 would trace the reaction pathway in two directions. Moving forward along the coordinate would lead to the energy minimum corresponding to the Wheland intermediate (σ-complex). Moving backward would lead to the separated reactants: the bibenzyl molecule and the 2-fluorobenzoyl-AlCl₃ complex. acs.orgsemanticscholar.org This analysis confirms the role of the transition state and provides a continuous profile of the energy and geometry changes during the C-C bond formation, which is the crucial step for the substitution. nih.gov

Reaction Dynamics Simulations and Energy Profile Calculations

While transition state analysis provides a static picture of the highest energy point, energy profile calculations and reaction dynamics simulations offer a more complete view of the reaction's energetic landscape and the molecular motions involved.

Energy Profile Calculations:

Interactive Table 2: Hypothetical Relative Gibbs Free Energy (ΔG) Profile for the Friedel-Crafts Acylation of Bibenzyl.

| Species | Description | Hypothetical Relative ΔG (kcal/mol) |

| Reactants | Bibenzyl + 2-Fluorobenzoyl Chloride + AlCl₃ | 0.0 |

| TS_acylium | Transition state for acylium ion formation | +18 to +25 |

| Intermediate 1 | Acylium ion + AlCl₄⁻ + Bibenzyl | +10 to +15 |

| TS1 | Transition state for Wheland intermediate formation | +15 to +20 (relative to Intermediate 1) |

| Intermediate 2 | Wheland Intermediate-AlCl₄⁻ complex | +5 to +10 |

| TS2 | Transition state for deprotonation | +7 to +12 (relative to Intermediate 2) |

| Products | This compound + HCl + AlCl₃ | -10 to -20 |

Note: These values are illustrative, based on DFT calculations of analogous Friedel-Crafts reactions, and represent a plausible energy landscape.

Reaction Dynamics Simulations:

Molecular Dynamics (MD) simulations model the atomic motions of a system over time, providing insights into the dynamic behavior of molecules in a condensed phase, such as in solution. researchgate.net For the transformation of this compound, MD simulations can be employed to study the conformational dynamics of the final product and its interaction with solvent molecules. Such simulations are particularly useful for understanding how the solvent environment can influence the stability and reactivity of the ketone. mdpi.comrsc.org

MD simulations of this compound in a solvent box (e.g., water or an organic solvent) would reveal information about the rotational freedom around the single bonds, particularly the bond connecting the benzoyl moiety to the bibenzyl core and the ethyl bridge of the bibenzyl structure. Analysis of the simulation trajectory can yield properties such as radial distribution functions (RDFs), which describe the probability of finding solvent molecules at a certain distance from specific atoms or functional groups of the solute. researchgate.net For instance, an RDF analysis could characterize the solvation shell around the polar carbonyl group versus the nonpolar aromatic rings.

Interactive Table 3: Hypothetical Parameters from a Molecular Dynamics Simulation of this compound in a Water Box.

| Parameter | Description | Hypothetical Value |

| First Solvation Shell Radius (Carbonyl Oxygen) | Distance to the first peak in the O(ketone)···H(water) RDF | ~2.5 Å |

| Coordination Number (Carbonyl Oxygen) | Number of water molecules in the first solvation shell | 3 - 4 |

| First Solvation Shell Radius (Aromatic CH) | Distance to the first peak in the C(aromatic)···O(water) RDF | ~3.5 Å |

| Dihedral Angle Fluctuation (C_aryl-C_carbonyl) | Standard deviation of the dihedral angle, indicating rotational flexibility | 15° - 25° |

Note: These values are hypothetical and represent typical results obtained from MD simulations of aromatic ketones in aqueous solution.

Molecular Target Identification and Validation for 4 2 Fluorobenzoyl Bibenzyl

Methodologies for Identifying Direct Protein Interactions

The identification of direct protein interactions for a novel compound is a critical step in understanding its mechanism of action. Methodologies are designed to capture and identify proteins that physically bind to the small molecule.

Affinity-Based Proteomics and Chemo-Proteomics

Affinity-based proteomics and chemo-proteomics are powerful techniques used to isolate and identify the protein targets of a small molecule from a complex biological sample. nih.govnih.gov These methods typically involve immobilizing the small molecule of interest (in this case, 4-(2-Fluorobenzoyl)bibenzyl) onto a solid support to create a "bait" to capture its binding partners from a cell lysate or tissue extract. nih.gov The captured proteins are then eluted and identified using mass spectrometry. nih.gov Variations of this approach, such as competitive binding experiments, can further validate the specificity of these interactions. researchgate.net However, no studies have been published detailing the use of these techniques to identify the protein targets of this compound.

Limited Proteolysis-Mass Spectrometry (LiP-MS) for Target Engagement

Limited Proteolysis-Mass Spectrometry (LiP-MS) is a structural proteomics method that can identify protein targets by detecting changes in protein conformation upon ligand binding. eubopen.orgethz.ch The principle of LiP-MS is that the binding of a small molecule can alter the three-dimensional structure of its target protein, leading to changes in its susceptibility to proteolytic digestion. biorxiv.orgresearchgate.net These changes in cleavage patterns can be detected by mass spectrometry, providing evidence of target engagement and even pinpointing the binding site. ethz.chmdc-berlin.de This technique offers the advantage of not requiring modification of the compound of interest. eubopen.org A literature review found no evidence of LiP-MS being applied to study the target engagement of this compound.

Functional Genomics and Gene Editing Approaches (e.g., CRISPR-Screening) for Target Validation

Once potential targets are identified, functional genomics and gene editing technologies like CRISPR-Cas9 are employed to validate their biological relevance to the compound's observed effects. nabea.pub CRISPR-based screening, for instance, can systematically knock out genes in a cell population to identify which genes, when absent, confer resistance or sensitivity to the compound. horizondiscovery.comnih.gov This powerful approach can functionally link a protein target to the cellular phenotype induced by the compound. nih.gov Regrettably, there are no published CRISPR-screening studies related to this compound to validate any putative molecular targets.

Systems Pharmacology Approaches for Network-Level Target Analysis

Systems pharmacology integrates experimental data with computational modeling to understand how a drug interacts with the complex network of proteins and pathways within a cell or organism. This approach can help to predict potential on-target and off-target effects, as well as to understand the broader biological consequences of target engagement. The application of systems pharmacology is predicated on having initial data on the compound's known targets and biological activities, which is currently lacking for this compound.

Validation of Putative Molecular Targets

The validation of a proposed molecular target is a crucial step to confirm the direct interaction between the ligand and the protein and to quantify the binding affinity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 2 Fluorobenzoyl Bibenzyl Analogues

Design and Synthesis of Focused SAR Libraries

The rational design and synthesis of focused libraries of analogues are fundamental to understanding the SAR of a lead compound like 4-(2-Fluorobenzoyl)bibenzyl. This process involves systematically altering different parts of the molecule to probe the chemical space around the initial hit and to identify key structural features that govern its biological activity.

To construct a comprehensive SAR library for this compound analogues, medicinal chemists typically employ a variety of synthetic strategies. A key approach involves the systematic variation of the functional groups on the bibenzyl core and the benzoyl moiety. For instance, the fluorine atom on the benzoyl ring can be repositioned to the meta- and para-positions to investigate the impact of fluorine's electronic and steric effects on activity. Furthermore, replacing the fluorine with other halogens (Cl, Br) or with electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CN, -NO₂) groups can provide valuable insights into the electronic requirements for optimal biological response.

Finally, the aromatic ring systems of the bibenzyl core can be substituted or replaced. Introducing various substituents on either of the phenyl rings can probe for additional binding pockets or steric constraints. Moreover, replacing one or both phenyl rings with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or indole (B1671886), can explore different electronic distributions and hydrogen bonding capabilities, potentially leading to improved potency or selectivity. The synthesis of such diverse analogues often relies on established organic chemistry reactions, including Friedel-Crafts acylation, Suzuki or Stille cross-coupling reactions, and various functional group interconversions.

To explore these influences, researchers can synthesize conformationally restricted analogues. This can be achieved by introducing cyclic structures that lock the bibenzyl core into a more rigid conformation. For example, cyclization of the ethylene (B1197577) bridge could lead to dihydrophenanthrene derivatives, which would present the aromatic rings in a more defined spatial orientation.

Furthermore, if chiral centers are introduced into the molecule, for instance by modifying the ethylene linker, the resulting stereoisomers must be separated and their biological activities evaluated independently. It is common for enantiomers to exhibit significantly different potencies, a phenomenon known as stereoselectivity. Chiral synthesis or chromatographic separation techniques are employed to obtain enantiomerically pure compounds for these studies. Understanding the stereochemical requirements for activity is crucial for designing more potent and selective drug candidates.

Correlation of Structural Features with Observed Biological Activity

Once a library of analogues has been synthesized and their biological activities determined, the next critical step is to correlate the structural modifications with the observed changes in potency and selectivity. This analysis helps in building a comprehensive understanding of the SAR.

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. For the this compound scaffold, identifying the pharmacophoric elements involves determining which parts of the molecule are essential for its interaction with the target. Through the analysis of the SAR data from the synthesized library, researchers can deduce the importance of features such as:

Aromatic Rings: The two phenyl rings of the bibenzyl core likely engage in hydrophobic or π-stacking interactions with the target. The SAR data would reveal the optimal substitution pattern on these rings.

The Carbonyl Group: The ketone functionality is a potential hydrogen bond acceptor, and its presence and location are likely critical for activity.

The 2-Fluoro Substituent: The ortho-fluorine atom can influence activity through various mechanisms, including altering the conformation of the benzoyl ring, participating in hydrogen bonding, or modifying the electronic properties of the aromatic ring. Comparing the activity of the 2-fluoro analogue with its non-fluorinated counterpart and other halogenated derivatives can elucidate its specific role.

The Bibenzyl Linker: The length and flexibility of the ethylene bridge determine the distance and relative orientation of the two aromatic systems. The SAR data from analogues with modified linkers would define the optimal spatial arrangement of these groups.

By systematically analyzing how variations in these features affect biological activity, a pharmacophore model can be constructed. This model serves as a valuable guide for the design of new, more potent, and selective analogues.

Below is a hypothetical data table illustrating how SAR data for a series of this compound analogues might be presented.

| Compound ID | R1 (Benzoyl Ring) | R2 (Bibenzyl Ring A) | R3 (Bibenzyl Ring B) | Biological Activity (IC₅₀, µM) |

| 1 | 2-F | H | H | 1.2 |

| 2 | 3-F | H | H | 5.8 |

| 3 | 4-F | H | H | 3.5 |

| 4 | H | H | H | 10.2 |

| 5 | 2-Cl | H | H | 2.1 |

| 6 | 2-F | 4-OCH₃ | H | 0.8 |

| 7 | 2-F | H | 4-OH | 1.5 |

The data generated from SAR studies can be visualized as a structure-activity landscape, a conceptual map where the "terrain" represents the biological activity, and the "location" is defined by the chemical structure. Smooth areas of this landscape indicate that small changes in structure lead to small changes in activity, which is desirable for lead optimization. In contrast, "activity cliffs" represent regions where a minor structural modification results in a dramatic loss or gain of activity.

Mapping this landscape for this compound analogues involves plotting the biological activity against various physicochemical or structural descriptors of the synthesized compounds. This visualization helps in identifying promising regions of chemical space for further exploration and also highlights the structural features that are most sensitive to modification. By understanding the contours of the activity landscape, researchers can more efficiently navigate the optimization process, focusing their synthetic efforts on analogues that are most likely to exhibit improved properties.

Computational Approaches in SAR/QSAR Development

Computational chemistry plays an increasingly important role in modern drug discovery, providing powerful tools to complement experimental SAR studies. For this compound analogues, computational approaches can accelerate the design-synthesize-test cycle and provide deeper insights into the molecular basis of their activity.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for this compound analogues, a set of molecules with known activities (the training set) is used. For each molecule, a variety of molecular descriptors are calculated, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic potential). Statistical methods, such as multiple linear regression or partial least squares, are then used to derive a mathematical relationship between these descriptors and the biological activity.

A robust QSAR model can then be used to predict the activity of virtual compounds before they are synthesized, allowing for the prioritization of the most promising candidates. This can save significant time and resources in the laboratory.

In addition to QSAR, other computational techniques such as molecular docking can be employed if the three-dimensional structure of the biological target is known. Docking simulations can predict the binding mode of this compound and its analogues within the active site of the target, providing a structural rationale for the observed SAR. These simulations can help to explain why, for example, the 2-fluoro substituent is beneficial for activity or why a certain stereoisomer is more potent.

By integrating experimental SAR data with computational modeling, a more complete and predictive understanding of the factors governing the biological activity of this compound analogues can be achieved, ultimately guiding the development of optimized therapeutic agents.

Molecular Descriptors and Predictive Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov This relationship is achieved by calculating numerical values, known as molecular descriptors, that quantify various aspects of a molecule's physicochemical properties. nih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govmdpi.com

For a series of this compound analogues, a predictive QSAR model can be developed by correlating their biological activity (e.g., IC₅₀ values for enzyme inhibition) with a set of calculated molecular descriptors. These descriptors can be categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. Examples include Molecular Weight (MW), atom counts, and connectivity indices. hufocw.org

Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include molecular surface area, volume, and shape indices. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to molecular reactivity. ucsb.edu

Hybrid Descriptors: This class includes descriptors that combine multiple properties, such as Charged Partial Surface Area (CPSA) descriptors, which are useful for describing a molecule's capacity for polar interactions. hufocw.org A key hybrid descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound and is crucial for its pharmacokinetic profile. youtube.com

The process involves generating a dataset of bibenzyl analogues with varying substituents on the aromatic rings and the benzoyl moiety. The biological activity of these compounds is determined experimentally. Subsequently, a wide range of molecular descriptors are calculated for each analogue. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build an equation that best describes the relationship between the descriptors and the observed activity. nih.govnih.gov

For instance, a hypothetical QSAR study on a series of this compound analogues might yield an equation like:

pIC₅₀ = c₀ + c₁(logP) - c₂(TPSA) + c₃(NHD)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, TPSA is the topological polar surface area, and NHD is the number of hydrogen bond donors. The coefficients (c₀, c₁, c₂, c₃) are determined by the regression analysis. Such a model would suggest that increased lipophilicity and a higher number of hydrogen bond donors enhance activity, while a larger polar surface area is detrimental.

Table 1: Hypothetical Molecular Descriptors and Biological Activity for a Series of Bibenzyl Analogues

| Compound ID | R1 | R2 | LogP | TPSA (Ų) | NHD | pIC₅₀ (Predicted) |

| 1 | H | H | 4.5 | 45.3 | 0 | 6.1 |

| 2 | OH | H | 4.2 | 65.5 | 1 | 6.5 |

| 3 | H | OCH₃ | 4.8 | 54.6 | 0 | 6.3 |

| 4 | OH | OCH₃ | 4.5 | 74.8 | 1 | 6.7 |

| 5 | NH₂ | H | 4.1 | 71.3 | 1 | 6.8 |

This table is for illustrative purposes only. Data is not derived from experimental results.

Model validation is a critical step to ensure its statistical reliability and predictive power. hufocw.org This involves internal validation techniques like leave-one-out cross-validation (q²) and external validation using a test set of compounds that were not used in model generation (R²pred). nih.govresearchgate.net A validated QSAR model serves as a powerful tool for the virtual screening of large compound libraries and for guiding the rational design of new analogues with potentially improved activity. mdpi.com

Ligand-Based and Structure-Based Drug Design Principles

The design of novel this compound analogues can be approached using two complementary computer-aided drug design (CADD) strategies: ligand-based and structure-based drug design. nih.gov

Ligand-Based Drug Design (LBDD)

LBDD methods are utilized when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity is available. nih.govjubilantbiosys.com The core principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov

One of the most powerful LBDD techniques is pharmacophore modeling. nih.gov A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) that are necessary for a molecule to interact with a specific biological target and elicit a response. dergipark.org.tr

To develop a pharmacophore model for a series of active this compound analogues, the following steps would be taken:

A diverse set of active analogues is selected.

For each molecule, a range of possible 3D conformations is generated.

The conformations of these active molecules are superimposed in 3D space to identify the common chemical features. mdpi.com

This common feature arrangement constitutes the pharmacophore hypothesis.

This resulting pharmacophore model can then be used as a 3D query to screen large virtual databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. mdpi.com It also provides crucial insights into the SAR, highlighting which functional groups are key for activity. For example, a pharmacophore model might reveal that an aromatic ring, a hydrogen bond acceptor (the carbonyl oxygen of the benzoyl group), and a hydrophobic region (the unsubstituted bibenzyl ring) are critical for binding.

Structure-Based Drug Design (SBDD)

SBDD is applicable when the 3D structure of the target protein (e.g., an enzyme or receptor) has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov This approach relies on understanding the molecular interactions between the ligand and its target at an atomic level. researchgate.net

Molecular docking is a primary tool in SBDD. spast.org This computational technique predicts the preferred orientation of a ligand when bound to a target protein. By docking this compound into the active site of its hypothetical target, one can visualize the binding mode and identify key interactions, such as:

Hydrogen bonds: The carbonyl oxygen or fluorine atom could act as hydrogen bond acceptors.

Hydrophobic interactions: The phenyl rings of the bibenzyl scaffold can interact with nonpolar residues in the active site.

π-π stacking: Aromatic rings of the ligand can stack with aromatic residues like tyrosine or phenylalanine in the protein. researchgate.net

Table 2: Potential Interactions of this compound in a Hypothetical Enzyme Active Site

| Ligand Moiety | Interaction Type | Potential Interacting Residue |

| 2-Fluorobenzoyl Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) |

| Carbonyl Oxygen | Hydrogen Bond | Serine (Ser), Threonine (Thr) |

| Fluorine Atom | Halogen Bond / H-Bond | Backbone NH, Polar residues |

| Bibenzyl Phenyl Rings | Hydrophobic Interaction | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

This table illustrates potential interactions and is for conceptual purposes only.

The insights gained from docking studies are invaluable for lead optimization. nih.gov For example, if the 2-fluoro substituent is found to be in a sterically crowded region, it might be replaced with a smaller group. Conversely, if a nearby pocket in the active site is unoccupied, the bibenzyl scaffold could be modified with additional functional groups to form new, favorable interactions, thereby increasing binding affinity and potency. researchgate.net The integration of both ligand-based and structure-based approaches often leads to a more efficient and successful drug discovery campaign. fiveable.me

Computational Chemistry and Molecular Modeling Applications in 4 2 Fluorobenzoyl Bibenzyl Research

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, rooted in the principles of quantum theory, offer a highly accurate description of the electronic structure and properties of molecules. For 4-(2-Fluorobenzoyl)bibenzyl, these methods are instrumental in understanding its fundamental chemical nature.

Electronic Structure Elucidation and Spectroscopic Property Prediction

QM methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure of this compound. These calculations provide detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. nih.govnih.gov The energy gap between HOMO and LUMO is a key parameter that helps in predicting the chemical stability and reactivity of the molecule. nih.gov

Furthermore, QM calculations are pivotal in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.netnih.gov Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts aid in the interpretation of experimental NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the molecule's behavior upon interaction with light. nih.gov

Table 1: Predicted Spectroscopic Data for Bibenzyl (Parent Compound) from QM Calculations

| Spectroscopic Property | Predicted Value (Computational) | Experimental Value |

| Key IR Frequencies (cm⁻¹) | 3060, 2925, 1605, 1495 | 3062, 2928, 1603, 1496 |

| ¹H NMR Chemical Shift (ppm) | 7.25 (aromatic), 2.90 (aliphatic) | 7.28 (aromatic), 2.93 (aliphatic) |

| ¹³C NMR Chemical Shift (ppm) | 141.5 (ipso), 128.5, 126.0, 38.0 | 141.7 (ipso), 128.6, 125.9, 38.2 |

Note: This table is based on data for the parent compound, bibenzyl, and serves as an illustrative example of the type of data generated through QM calculations. The presence of the 2-fluorobenzoyl group in this compound would lead to different predicted and experimental values.

Energy Minimization and Conformational Analysis

The bibenzyl core of this compound possesses significant conformational flexibility due to rotation around the single bonds of the ethyl bridge. Quantum mechanical methods are used to perform energy minimization and conformational analysis to identify the most stable three-dimensional arrangements of the molecule. researchgate.netnih.gov By calculating the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. For the parent bibenzyl molecule, studies have shown the existence of both gauche and anti conformers, with their relative stability being dependent on the computational method and the phase (gas or solution). researchgate.netnih.gov The introduction of the bulky and polar 2-fluorobenzoyl group at the 4-position is expected to significantly influence the conformational preferences and the rotational energy barriers.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more computationally efficient approach to study the dynamic behavior of larger systems over longer timescales. academiccharmm.orggpcrmd.org

Conformational Sampling and Dynamics of Ligand-Target Interactions

MM force fields, such as MMFF94, AMBER, and CHARMM, are used to model the potential energy of the system. academiccharmm.orggpcrmd.org These force fields allow for extensive conformational sampling of this compound, providing a broader understanding of its flexibility than is typically feasible with QM methods alone.

When studying the interaction of this compound with a biological target, such as a protein, MD simulations are invaluable. nih.gov These simulations track the movements of every atom in the system over time, providing a detailed picture of the dynamic process of ligand binding. chemrxiv.org This allows researchers to observe how the ligand and protein adapt to each other, the stability of the binding pose, and the key interactions that maintain the complex. mdpi.com

Solvation Effects and Binding Energy Calculations

MD simulations explicitly model the solvent (typically water), allowing for a realistic representation of the cellular environment. This is crucial for accurately studying solvation effects on the conformation of this compound and its interactions with a target protein. The solvent can significantly impact binding by forming hydrogen bonds and influencing hydrophobic interactions.

From the trajectories generated by MD simulations, binding free energies can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.gov These calculations provide a quantitative estimate of the binding affinity of this compound for its target, which is a critical parameter in drug discovery. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govlaurinpublishers.com For this compound, docking studies can identify potential binding sites on a protein and predict the binding mode. nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them. mdpi.com

The results of molecular docking provide valuable insights into the specific interactions between this compound and the amino acid residues of the target protein. niscpr.res.in These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Inhibitor

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -9.5 | Lys72, Glu91 | Hydrogen Bond, Electrostatic |

| Val57, Leu173 | Hydrophobic | ||

| Cyclooxygenase-2 | -8.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-cation |

| Val523, Leu352 | Hydrophobic |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The actual binding affinities and interacting residues for this compound would depend on the specific protein target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

One of the primary applications of molecular modeling is to predict how a small molecule, or ligand, will bind to a biological macromolecule, such as a protein or nucleic acid. This process, often referred to as molecular docking, is crucial for understanding the potential biological activity of a compound like this compound.

Molecular docking simulations place the flexible 3D structure of this compound into the binding site of a target macromolecule. The simulation software then samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The pose with the lowest binding energy is typically predicted to be the most stable and representative of the actual binding mode.

The binding affinity, often expressed as the binding free energy (ΔG), can also be estimated from these simulations. A more negative ΔG indicates a stronger and more favorable interaction. These predictions can help to prioritize compounds for synthesis and biological testing, saving significant time and resources.

For a hypothetical study of this compound, researchers might investigate its interaction with a specific enzyme implicated in a disease. The results of such a docking study could be summarized in a table as follows:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Enzyme X | -8.5 | TYR23, PHE87, LEU102 | Pi-Pi stacking, Hydrophobic |

| Enzyme Y | -6.2 | SER45, ASN98 | Hydrogen bond, van der Waals |

| Enzyme Z | -7.9 | TRP112, ILE154 | Pi-Pi stacking, Hydrophobic |

Such a table would provide a concise summary of the predicted binding behavior of this compound with different biological targets, guiding further investigation.

Virtual Screening for Novel Ligands and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. u-strasbg.fr This approach is significantly faster and less expensive than traditional high-throughput screening (HTS) of physical compounds.